molecular formula C10H11ClO2 B1316437 (3,5-Dimethylphenoxy)acetyl chloride CAS No. 78357-63-8

(3,5-Dimethylphenoxy)acetyl chloride

Cat. No.: B1316437
CAS No.: 78357-63-8
M. Wt: 198.64 g/mol
InChI Key: UGOSJYWMQDHMLF-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenoxy)acetyl chloride: is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenoxyacetyl chloride, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenoxy)acetyl chloride typically involves the reaction of (3,5-dimethylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure the safety and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (3,5-dimethylphenoxy)acetic acid and hydrochloric acid.

    Reduction: It can be reduced to (3,5-dimethylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to prevent unwanted side reactions.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    (3,5-Dimethylphenoxy)acetic Acid: Formed from hydrolysis.

    (3,5-Dimethylphenoxy)acetaldehyde: Formed from reduction.

Scientific Research Applications

Chemistry: (3,5-Dimethylphenoxy)acetyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients (APIs). Its derivatives have been studied for their potential therapeutic properties.

Industry: In the agrochemical industry, this compound is used to produce herbicides and pesticides. Its reactivity makes it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

    Phenoxyacetyl Chloride: Lacks the methyl groups at the 3 and 5 positions.

    (4-Methylphenoxy)acetyl Chloride: Has a single methyl group at the 4 position.

    (2,4-Dimethylphenoxy)acetyl Chloride: Has methyl groups at the 2 and 4 positions.

Uniqueness: (3,5-Dimethylphenoxy)acetyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of its derivatives. The presence of methyl groups at the 3 and 5 positions can affect the steric and electronic environment, leading to differences in reactivity compared to other phenoxyacetyl chlorides.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOSJYWMQDHMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509219
Record name (3,5-Dimethylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78357-63-8
Record name (3,5-Dimethylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the 3,5-dimethylphenoxyacetic acid (prepared as described above, 9.3 g, 51.6 mmol) and SOCl2 (11.3 mL, 18.5 g, 156 mmol, 3.0 eq) in 10 mL of benzene was refluxed for 2 h. Then volatile materials were removed by vacuum distillation to give 3,5-dimethylphenoxyacetic acid chloride as a light brown oil. To an ice-bath cooled solution of 6-amino-n-caproic acid (13.5 g, 103 mmol, 2.0 eq) and NaOH (4.2 g, 105 mmol) in 100 mL of H2O and 130 mL of CH3CN were added drop-wise a solution of the acid chloride (prepared in previous step) in 100 mL of CH3CN and a solution of NaHCO3 (6.5 g, 77.0 mmol, 1.5 eq) in 80 mL of H2O. The mixture was stirred vigorously overnight. Then most of the CH3CN was removed under reduced pressure and the mixture was acidified to pH 2 at room temperature with conc-HCl. The resulting white precipitates were collected by filtration, washed with H2O, followed by hexane, and thereafter dried under high vacuum to yield Intermediate 15 (14.5 g, 95%) as a white solid.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dimethylphenoxyacetic acid (9.0 g, 50 mmole) in benzene (100 mL) was added thionyl chloride (10.89 mL). The resulting mixture was refluxed for 2 hr, then the benzene was removed by distillation. The residual material was dried in vacuo to give 3,5-dimethylphenoxyacetyl chloride, which was dissolved in 20 ml of acetonitrile and used in situ. L-Glutamic acid (8.8 g, 60 mmole) was dissolved in a solution of sodium carbonate (12.72 g, 150 mL, 120 mmole) and the 3,5-dimethylphenoxyacetyl chloride in the acetonitrile solution was slowly added while the pH 8 was adjusted from time-to-time by adding sodium carbonate solution. The reaction mixture was stirred at room temperature for 2 hr, and acidified to pH 2 to give a solid precipitate. The solid precipitate was collected by filtration, treated with hot benzene, filtered, again and washed again with benzene to give Intermediate 31 (9.2 g).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.89 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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